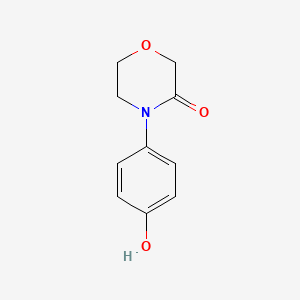
4-(4-Hydroxyphenyl)morpholin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Hydroxyphenyl)morpholin-3-one is a chemical compound that belongs to the class of morpholines. Morpholines are heterocyclic organic compounds that contain both amine and ether functional groups. This particular compound is characterized by the presence of a hydroxyphenyl group attached to the morpholinone ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydroxyphenyl)morpholin-3-one typically involves the reaction of 4-hydroxybenzaldehyde with morpholine in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, followed by cyclization to form the morpholinone ring. Common catalysts used in this reaction include acids such as hydrochloric acid or sulfuric acid.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a fixed-bed reactor where the reactants are continuously fed, and the product is continuously removed. This approach allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
4-(4-Hydroxyphenyl)morpholin-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of 4-(4-oxophenyl)morpholin-3-one.
Reduction: Formation of 4-(4-hydroxyphenyl)morpholin-3-ol.
Substitution: Formation of 4-(4-halophenyl)morpholin-3-one.
Scientific Research Applications
4-(4-Hydroxyphenyl)morpholin-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and diabetes.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(4-Hydroxyphenyl)morpholin-3-one involves its interaction with specific molecular targets. For example, it has been shown to inhibit enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate metabolism . The compound binds to the active site of these enzymes, preventing substrate binding and subsequent catalysis. This inhibition is primarily mediated by hydrogen bonding and van der Waals forces.
Comparison with Similar Compounds
4-(4-Hydroxyphenyl)morpholin-3-one can be compared with other similar compounds such as:
Morpholine: A simpler structure without the hydroxyphenyl group, used as a solvent and corrosion inhibitor.
4-(4-Aminophenyl)morpholin-3-one: Contains an amino group instead of a hydroxy group, used as an intermediate in the synthesis of pharmaceuticals.
4-(4-Nitrophenyl)morpholin-3-one: Contains a nitro group, used in the synthesis of dyes and pigments.
The presence of the hydroxyphenyl group in this compound imparts unique properties, such as increased solubility in water and potential biological activity, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C10H11NO3 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
4-(4-hydroxyphenyl)morpholin-3-one |
InChI |
InChI=1S/C10H11NO3/c12-9-3-1-8(2-4-9)11-5-6-14-7-10(11)13/h1-4,12H,5-7H2 |
InChI Key |
BKGRSLTXGCMCMN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}ethyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13576567.png)
![3-Amino-3-[2-(propan-2-yl)phenyl]cyclobutan-1-ol](/img/structure/B13576575.png)
![1-(4-Chlorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}ethan-1-ol](/img/structure/B13576582.png)








![4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzonitrile](/img/structure/B13576636.png)


